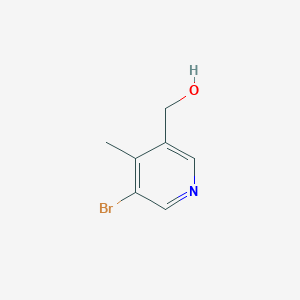

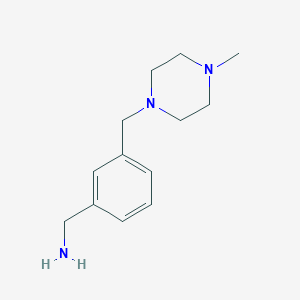

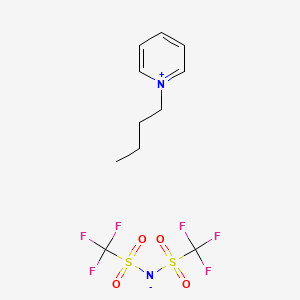

3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Descripción general

Descripción

The compound "3-(4-Methylpiperazin-1-ylmethyl)benzylamine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential as allosteric enhancers, anticancer agents, and ligands for various receptors in the central nervous system . The presence of a benzylamine moiety suggests potential for interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, was achieved through direct reductive alkylation of 1-methylpiperazine with high yields . Another study reported the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride from 4-methylbenzoic acid via α-bromination and subsequent amination . These methods demonstrate the feasibility of synthesizing piperazine derivatives with modifications at the benzyl position, which could be applied to the synthesis of "3-(4-Methylpiperazin-1-ylmethyl)benzylamine".

Molecular Structure Analysis

Ab initio Hartree-Fock and density functional theory investigations have been conducted on similar molecules to determine the conformational stability and molecular structure . These studies provide insights into the most stable conformers and the influence of substituents on the molecular geometry. The molecular structure is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including reductive alkylation, bromination, and amination, as seen in the synthesis methods . Additionally, the conversion of related compounds by arylamines and arylhydrazines has been studied, leading to the formation of different products depending on the reaction conditions . These reactions highlight the chemical versatility of piperazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as binding characteristics to proteins like bovine serum albumin, have been investigated using spectroscopic methods . The binding dynamics and the induced structural changes in proteins upon interaction with piperazine derivatives are important for understanding their pharmacokinetic mechanisms. Theoretical calculations of vibrational frequencies and molecular orbitals also contribute to the understanding of the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Antifungal Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .

- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for their potential antimicrobial activity .

- Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results or Outcomes : The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for their potential antimicrobial activity .

- Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results or Outcomes : The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .

Leukemia Treatment

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia, has been structurally characterized in the form of its piperazin-1-ium salt .

- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

- Results or Outcomes : Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for their potential antimicrobial activity .

- Methods of Application : The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Results or Outcomes : The newly synthesized compounds exhibited significant antibacterial and antifungal activity as that of standards .

Leukemia Treatment

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia, has been structurally characterized in the form of its piperazin-1-ium salt .

- Methods of Application : The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

- Results or Outcomes : Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Propiedades

IUPAC Name |

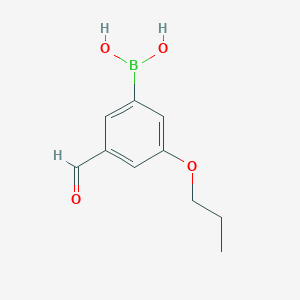

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWCORSELDZBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588106 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-ylmethyl)benzylamine | |

CAS RN |

515162-19-3 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)